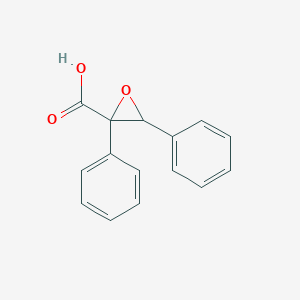
2,3-Diphenyloxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of oxirane, featuring two phenyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of 2,3-diphenyloxirane: This involves the oxidation of 2,3-diphenyloxirane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium
Hydrolysis of 2,3-diphenyloxirane-2-carboxamide: This method involves the hydrolysis of 2,3-diphenyloxirane-2-carboxamide in the presence of acidic or basic catalysts
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions
Major Products
Oxidation: Formation of more complex carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2,3-Diphenyloxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a building block for drug development
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Oxirane ring opening: The oxirane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates.
Carboxylic acid group interactions: The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
2,3-Diphenyloxirane-2-carboxylic acid can be compared with other similar compounds such as:
2,3-Dimethyloxirane: Lacks the phenyl groups and carboxylic acid group, resulting in different chemical properties and reactivity.
2,3-Diphenyloxirane: Lacks the carboxylic acid group, leading to different reactivity and applications.
3-Aryloxirane-2-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group, resulting in different chemical behavior and applications.
Propiedades
Número CAS |
5449-25-2 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
Clave InChI |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


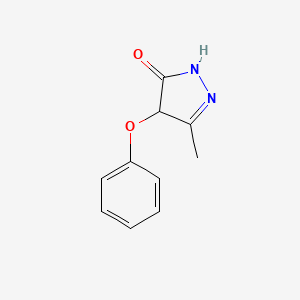
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
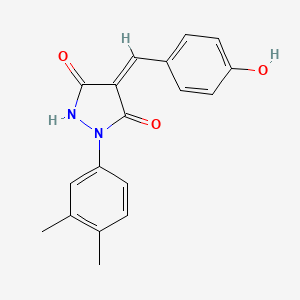
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
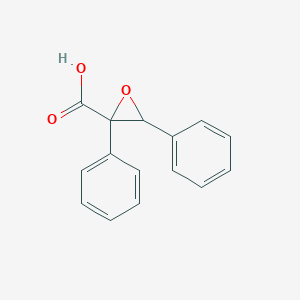

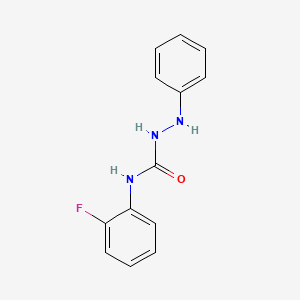

![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
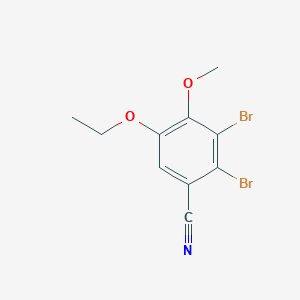
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
